molecular formula C19H14N4O2S B2977202 (E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 371221-56-6

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No.: B2977202
CAS No.: 371221-56-6
M. Wt: 362.41
InChI Key: IRLUQPOLEDJBLI-RVDMUPIBSA-N
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Description

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-13-5-7-16(8-6-13)21-11-15(10-20)19-22-18(12-26-19)14-3-2-4-17(9-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLUQPOLEDJBLI-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities. This article delves into the synthesis, biological activity, and potential applications of this compound based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving α-haloketones and thiourea.
  • Acrylonitrile Introduction : The introduction of the acrylonitrile moiety can be accomplished through nucleophilic substitution reactions involving suitable electrophiles.

The molecular formula is C19H16N4O3SC_{19}H_{16}N_4O_3S, with a molecular weight of 392.42 g/mol, as computed from its structure .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget MicroorganismInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundC. albicans20

Antioxidant Activity

The compound has also shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays demonstrated that it effectively scavenges free radicals, thus protecting cellular components from oxidative damage .

Enzyme Inhibition

One notable area of research involves the inhibition of human monoamine oxidase (hMAO), particularly isoform B, which is linked to neurodegenerative disorders such as Parkinson's disease. Structure-activity relationship studies revealed that modifications in the thiazole structure significantly affect the inhibitory potency against hMAO-B .

Table 2: Inhibition Potency Against hMAO Isoforms

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)
Compound C5010
This compound408

Case Studies

Several case studies have been documented to elucidate the biological mechanisms underlying the activity of thiazole derivatives:

  • Flavivirus Protease Inhibition : A study highlighted the effectiveness of thiazole derivatives in inhibiting flaviviral proteases, which are critical for viral replication. The compound demonstrated significant inhibition against NS2B-NS3 protease across multiple flavivirus strains .
  • Neuroprotective Effects : Another study evaluated the neuroprotective potential of various thiazole derivatives, including this compound, showing promising results in reducing neurotoxicity in cellular models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via a Knoevenagel condensation reaction. For example, 2-(benzothiazol-2-yl)acetonitrile derivatives react with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) in the presence of a base catalyst like piperidine or ammonium acetate. Solvents such as ethanol or DMF are critical for solubility and reaction efficiency . Optimization involves controlling temperature (60–80°C), reaction time (4–12 hours), and purification via column chromatography using ethyl acetate/hexane mixtures. Yield improvements (up to 84% in similar systems) are achieved by avoiding moisture and using inert atmospheres .

Q. How do spectroscopic techniques confirm the structure and stereochemistry of this acrylonitrile derivative?

  • NMR : The E-configuration is confirmed by the coupling constant (J ≈ 12–16 Hz) between the α,β-unsaturated protons. For example, in (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile, the vinyl protons appear as doublets at δ 8.2–8.5 ppm .
  • IR : A sharp peak near 2220 cm⁻¹ confirms the nitrile (CN) group.
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
  • XRD (if crystallized): SHELX refinement resolves bond lengths and angles, confirming spatial arrangement .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data, such as variable anticancer efficacy across studies?

Discrepancies often arise from differences in cell lines, assay protocols, or compound purity. For instance, benzo[d]thiazol-2-yl acrylonitriles show GI₅₀ values ranging from 0.021 μM to 12.2 μM depending on cancer type (e.g., leukemia vs. colon) . To address this:

  • Standardize assays using NCI-60 cell panels.
  • Validate purity (>95%) via HPLC.
  • Perform molecular docking to correlate substituent effects (e.g., nitro groups enhance π-π stacking with kinase targets) .

Q. How can X-ray crystallography and computational modeling elucidate structure-property relationships?

Single-crystal XRD using SHELXL refines the 3D structure, revealing intermolecular interactions (e.g., hydrogen bonds between the nitrile and thiazole groups). For example, SHELX analysis of similar compounds shows planar geometries critical for π-π stacking in enzyme binding . Computational studies (DFT, molecular dynamics) further predict electronic properties (HOMO-LUMO gaps) and binding affinities to targets like acetylcholinesterase .

Q. What methodological approaches are used to study this compound’s potential as a fluorescent chemosensor?

UV-vis and fluorescence titrations in mixed solvents (e.g., ACN:H₂O, 1:9) quantify anion binding. For instance, a related benzothiazole acrylonitrile exhibited a 124-fold fluorescence enhancement upon cyanide binding, with a detection limit of 4.24 × 10⁻⁸ M . Key steps include:

  • Titration with anions (F⁻, CN⁻, Cl⁻) in PBS buffer (pH 7.2).
  • Job’s plot analysis to determine binding stoichiometry.
  • Time-resolved fluorescence to assess reversibility .

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